molecular formula C9H15NO4 B2624381 tert-butyl N-(5-Oxooxolan-2-yl)carbamate CAS No. 1956382-26-5

tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Cat. No.: B2624381
CAS No.: 1956382-26-5
M. Wt: 201.222
InChI Key: YIKQPWXXCAOTKY-UHFFFAOYSA-N
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Description

tert-butyl N-(5-Oxooxolan-2-yl)carbamate: is a chemical compound with the molecular formula C9H15NO4 . It is also known by its IUPAC name, tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate . This compound is characterized by the presence of a carbamate group attached to a tetrahydrofuran ring, which contains a ketone functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-Oxooxolan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydrofuran ring. One common method is the reaction of tert-butyl carbamate with 5-hydroxy-2-tetrahydrofuranone under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-Oxooxolan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-(5-Oxooxolan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions .

Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules and the study of enzyme-catalyzed reactions .

Medicine: this compound is investigated for its potential use in drug development. It is used as an intermediate in the synthesis of pharmaceutical compounds and as a model compound in drug metabolism studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-Oxooxolan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The tetrahydrofuran ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl N-(2-Oxooxolan-3-yl)carbamate
  • tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate

Comparison: tert-butyl N-(5-Oxooxolan-2-yl)carbamate is unique due to the position of the ketone group on the tetrahydrofuran ring. This structural feature influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(5-oxooxolan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-7(11)13-6/h6H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKQPWXXCAOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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